
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H10BrClNO2 It is an amino acid derivative characterized by the presence of both bromine and chlorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of both bromine and chlorine atoms on the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Amino-3-(2-chlorophenyl)propanoic acid: Similar structure but lacks the bromine atom.
3-Amino-3-(2-bromophenyl)propanoic acid: Similar structure but lacks the chlorine atom.
β-Alanine (3-aminopropanoic acid): Lacks the phenyl ring and halogen atoms.
Uniqueness
The uniqueness of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid lies in its dual halogenation, which can significantly alter its chemical and biological properties compared to its non-halogenated or singly halogenated counterparts .
特性
分子式 |
C9H9BrClNO2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC名 |
3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
InChIキー |
LIFMFDAYAWAMIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


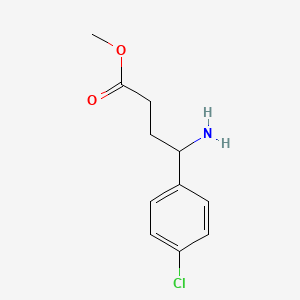
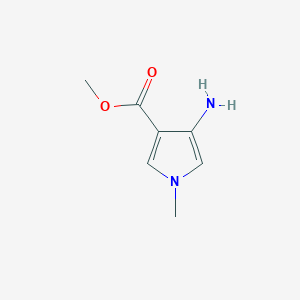



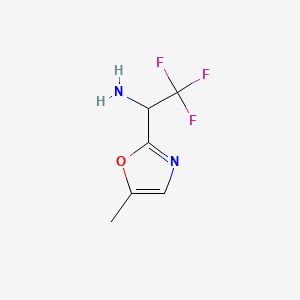

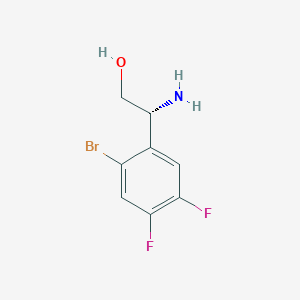
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)


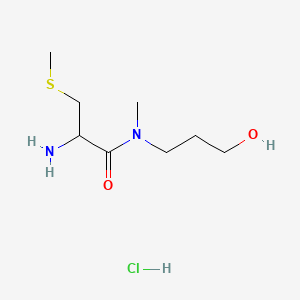
![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
